N,N,N-Triethylpropan-1-aminium bromide
Overview
Description
N,N,N-Triethylpropan-1-aminium bromide, also known as Trimethylpropylammonium bromide, is a quaternary ammonium compound . It belongs to the class of alkylammonium salts . This compound is widely used as a phase transfer catalyst in organic synthesis, facilitating the transfer of reactants between immiscible phases .
Synthesis Analysis
This compound is widely used as a phase transfer catalyst in organic synthesis . It facilitates the transfer of reactants between immiscible phases . It can also be used as a surfactant, corrosion inhibitor, or antimicrobial .Molecular Structure Analysis
The molecular weight of N,N,N-Triethylpropan-1-aminium bromide is 182.10 . Its molecular formula is C6H16BrN . The SMILES string for this compound is CCCN+©C.[Br-] .Chemical Reactions Analysis
As a quaternary ammonium compound, N,N,N-Triethylpropan-1-aminium bromide is used as a phase transfer catalyst in organic synthesis . It facilitates the transfer of reactants between immiscible phases .Physical And Chemical Properties Analysis
N,N,N-Triethylpropan-1-aminium bromide is a solid substance . It is white to off-white in color . It should be stored at 4°C, sealed storage, away from moisture .Scientific Research Applications
1. Use in pH Sensing
N,N,N-Triethylpropan-1-aminium bromide derivatives have been used in the development of highly water-soluble fluorescent and colorimetric pH probes. These probes, such as BTABr, offer outstanding solubility in water, attributed to the charged trimethyl amino group, and are useful for monitoring acidic and alkaline solutions. They have potential applications as on-off real-time pH sensors for intracellular pH imaging due to their high stability, selectivity, and large Stokes shifts (Diana, Caruso, Tuzi, & Panunzi, 2020).
2. Corrosion Inhibition
A novel cationic surfactant derived from N,N,N-Triethylpropan-1-aminium bromide has been synthesized to study its corrosion inhibiting effect against carbon steel in acidic environments. The surfactant demonstrated a significant ability to inhibit corrosion, acting as a mixed inhibitor. Its adsorption followed the Langmuir adsorption isotherm, suggesting a potential role in industrial applications involving acid pickling processes (Hegazy et al., 2013).
3. Copper Corrosion Inhibition in Acidic Media
Quaternary ammonium salts derived from N,N,N-Triethylpropan-1-aminium bromide have been studied for their inhibitory effect on copper corrosion in acidic media. These salts have shown to act as mixed-type inhibitors and their adsorption on the copper surface complies with the Langmuir isotherm. This indicates their potential application in protecting copper materials in industries where acidic conditions are prevalent (Hegazy, Nazeer, & Shalabi, 2015).
4. Antibacterial Applications
Polymeric films containing derivatives of N,N,N-Triethylpropan-1-aminium bromide have been developed with significant antibacterial activity. These films, derived from copolymerization with 2-hydroxyethyl methacrylate, show concentration-dependent activity against both Gram-negative and Gram-positive bacteria, suggesting potential applications in areas requiring antibacterial surfaces or coatings (Galiano et al., 2019).
5. Crystal Growth Inhibition and Synergy with Gas Hydrate Inhibitors
Fluorinated derivatives of N,N,N-Triethylpropan-1-aminium bromide have been synthesized and investigated for their potential as low-dosage hydrate inhibitors. These compounds showed promising results in inhibiting tetrahydrofuran (THF) hydrate crystal growth, indicating potential applications in gas flow assurance in pipelines or natural gas processing where hydrate formation is a concern (Mady & Kelland, 2013).
Future Directions
properties
IUPAC Name |
triethyl(propyl)azanium;bromide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H22N.BrH/c1-5-9-10(6-2,7-3)8-4;/h5-9H2,1-4H3;1H/q+1;/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AEFDTACAGGUGSB-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC[N+](CC)(CC)CC.[Br-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H22BrN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20576515 | |
Record name | N,N,N-Triethylpropan-1-aminium bromide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20576515 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N,N,N-Triethylpropan-1-aminium bromide | |
CAS RN |
13028-68-7 | |
Record name | N,N,N-Triethylpropan-1-aminium bromide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20576515 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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